4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid
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Overview
Description
This compound belongs to the class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-chloro-4-(methylsulfonyl)benzoic acid can be synthesized through a series of reactions involving 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a carboxyl group, a fluorine atom, a methyl group, and a 2-chloro-4-methylphenyl group .Chemical Reactions Analysis
The compound may undergo reactions similar to other benzoic acids and derivatives. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Practical Synthesis of Related Compounds
A study highlighted a practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing non-steroidal anti-inflammatory materials. This synthesis pathway could potentially be adapted or provide insights into methods for synthesizing or modifying 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid, given the structural similarities and the focus on halogenated aromatic compounds (Qiu et al., 2009).
Environmental Behavior of Similar Compounds
The environmental fate, behavior, and impact of parabens, which share a benzoic acid moiety with the compound , were reviewed, offering insights into the potential environmental interactions and degradation pathways of this compound. This includes considerations on biodegradability, persistence, and the formation of by-products in aquatic environments (Haman et al., 2015).
Applications in Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines
Research on the incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems for the creation of optoelectronic materials highlights the potential for compounds like this compound to be used in electronic devices, luminescent elements, and photoelectric conversion elements. The study underscores the value of incorporating specific functional groups into molecular scaffolds to enhance electroluminescent properties (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors within the body .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
Similar compounds are known to undergo processes such as protodeboronation .
Result of Action
Similar compounds have been used in the synthesis of other complex molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSYJYBVMBDIAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690237 |
Source
|
Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-90-1 |
Source
|
Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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